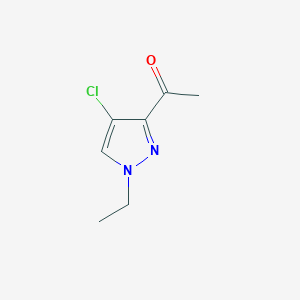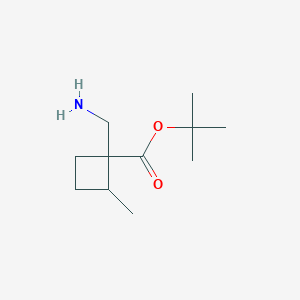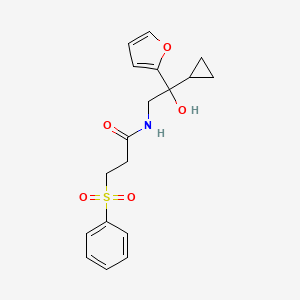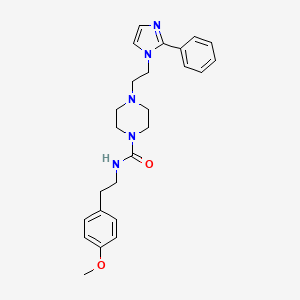![molecular formula C15H18N4O2S B2688210 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 459850-49-8](/img/structure/B2688210.png)
2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is mainly used in medicine and pesticide pymetrozine intermediate .
Molecular Structure Analysis
The molecular formula of a similar compound is CHNO with an average mass of 170.169 Da and a monoisotopic mass of 170.080383 Da .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.43±0.1 g/cm3 . It is a stable compound with good thermal stability . It can decompose at high temperatures, giving off ammonia and nitrogen .Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
Compounds structurally related to the specified chemical have shown potential as antimicrobial agents. A study by Baviskar, Khadabadi, and Deore (2013) synthesized derivatives similar to the mentioned chemical and found them effective against various bacterial and fungal pathogens, suggesting possible applications in treating infections (Baviskar, Khadabadi, & Deore, 2013).
Antiviral Activity
Research has also explored the antiviral potential of similar compounds. Wujec et al. (2011) synthesized derivatives and assessed their efficacy against human adenoviruses, demonstrating the potential to reduce viral replication (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Anti-HIV Properties
Amino acid derivatives structurally related have been evaluated for anti-HIV activities. Hamad et al. (2010) reported on Naphthalene derivatives showing inhibitory activity against HIV-1 and HIV-2, indicating potential applications in HIV treatment (Hamad et al., 2010).
Larvicidal and Antimicrobial Activities
Kumara et al. (2015) explored the use of triazine derivatives in inhibiting the growth of bacterial and fungal pathogens, as well as mosquito larvicidal activity. This suggests potential applications in pest control and antimicrobial treatments (Kumara et al., 2015).
Glutaminase Inhibition
Derivatives of thiadiazol and triazine have been studied as inhibitors of glutaminase, a key enzyme in cancer metabolism. Shukla et al. (2012) found that certain analogs exhibited promising activity in inhibiting the growth of lymphoma cells, pointing towards potential applications in cancer therapy (Shukla et al., 2012).
Molecular Structure Studies
Studies on the crystal structure of related compounds have also been conducted. For instance, Cai et al. (2009) examined the molecular structure of a similar sulfonamide derivative, providing insights that could aid in the design of new drugs (Cai, Xie, Yan, Zhao, & Li, 2009).
Synthesis Methods
Efforts have been made to synthesize and study the structure of related compounds, contributing to the understanding of their pharmacological potential. MahyavanshiJyotindra, ParmarKokila, & MahatoAnil (2011) conducted such a study, which is essential for exploring their therapeutic applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Safety and Hazards
This compound has some irritant properties and may cause damage to the respiratory tract, eyes, and skin . It may produce toxic gases and corrosive substances at high temperatures, posing a fire risk . It should be stored in a cool, dry, well-ventilated place, away from oxidizing agents and combustible materials .
Eigenschaften
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-8-5-9(2)13(10(3)6-8)16-12(20)7-22-15-17-14(21)11(4)18-19-15/h5-6H,7H2,1-4H3,(H,16,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFGQIUUPKOZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2688127.png)
![Methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2688128.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2688131.png)

![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)


![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2688136.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2688139.png)
![N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2688140.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2688143.png)

